molecular formula C11H14N2O4 B13756448 2,6-Diisocyanoheptanedioic acid dimethyl ester

2,6-Diisocyanoheptanedioic acid dimethyl ester

Cat. No.: B13756448
M. Wt: 238.24 g/mol
InChI Key: CUTSLEUZXNSJCB-UHFFFAOYSA-N
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Description

2,6-Diisocyanoheptanedioic acid dimethyl ester is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol. This compound is known for its unique structure, which includes two isocyanate groups attached to a heptanedioic acid backbone, esterified with methanol. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diisocyanoheptanedioic acid dimethyl ester typically involves the reaction of heptanedioic acid with phosgene to introduce the isocyanate groups. The esterification process is then carried out using methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:

    Temperature: 50-70°C

    Catalyst: Sulfuric acid

    Solvent: Methanol

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Diisocyanoheptanedioic acid dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The isocyanate groups can be oxidized to form urea derivatives.

    Reduction: Reduction of the ester groups can lead to the formation of alcohols.

    Substitution: The isocyanate groups can participate in nucleophilic substitution reactions to form carbamates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Urea derivatives

    Reduction: Alcohols

    Substitution: Carbamates

Scientific Research Applications

2,6-Diisocyanoheptanedioic acid dimethyl ester is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: Potential use in drug development for targeting specific enzymes.

    Industry: As a precursor for the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2,6-Diisocyanoheptanedioic acid dimethyl ester involves its reactivity with nucleophiles. The isocyanate groups can react with amines to form urea linkages, which are important in the formation of polymers. The ester groups can undergo hydrolysis to release methanol and heptanedioic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diaminopimelic acid
  • 2-Isocyanovaleric acid methyl ester
  • Methyl-6-isocyanohexanoate
  • 2-Isocyanohexanoic acid methyl ester

Uniqueness

2,6-Diisocyanoheptanedioic acid dimethyl ester is unique due to its dual isocyanate groups, which provide high reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of new materials and chemical processes.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

dimethyl 2,6-diisocyanoheptanedioate

InChI

InChI=1S/C11H14N2O4/c1-12-8(10(14)16-3)6-5-7-9(13-2)11(15)17-4/h8-9H,5-7H2,3-4H3

InChI Key

CUTSLEUZXNSJCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCC(C(=O)OC)[N+]#[C-])[N+]#[C-]

Origin of Product

United States

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